
2',3'-Isopropylidene alpha-ribavirin
Overview
Description
2’,3’-Isopropylidene alpha-ribavirin is a synthetic derivative of ribavirin, a well-known antiviral compound. This compound is characterized by the presence of an isopropylidene group attached to the ribose moiety of ribavirin, which enhances its stability and modifies its chemical properties. The molecular formula of 2’,3’-Isopropylidene alpha-ribavirin is C11H16N4O5, and it has a molecular weight of 285.27 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’,3’-Isopropylidene alpha-ribavirin typically involves the protection of the ribose hydroxyl groups with an isopropylidene group. This is achieved through the reaction of ribavirin with acetone in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions generally include:
Solvent: Acetone
Catalyst: Sulfuric acid or p-toluenesulfonic acid
Temperature: Room temperature to reflux
Time: Several hours to overnight
The reaction yields 2’,3’-Isopropylidene alpha-ribavirin as the major product, which can be purified by recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of 2’,3’-Isopropylidene alpha-ribavirin follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: To handle large volumes of reactants.
Efficient Mixing and Temperature Control: To ensure uniform reaction conditions.
Purification Techniques: Such as crystallization, filtration, and drying to obtain high-purity product.
Chemical Reactions Analysis
Phosphorylation
Phosphorylation is critical for activating nucleosides in antiviral pathways. 2',3'-Isopropylidene alpha-ribavirin likely undergoes metabolic activation via cellular kinases to form its monophosphate derivative, analogous to ribavirin’s mechanism. This step is essential for incorporating the compound into viral RNA or inhibiting viral enzymes like IMP dehydrogenase (IMPDH). Computational modeling of related triazole nucleosides indicates that phosphorylation enhances binding to IMPDH, facilitating enzyme inhibition .
Alkynylation and Cycloaddition
While not directly applicable to this compound, synthesis methods for related analogues involve:
-
Indium-mediated alkynylation : Introduces alkyne groups to the ribose, enabling subsequent reactions.
-
1,3-Dipolar cycloaddition : Forms triazole rings via Huisgen cycloaddition with azides, critical for constructing the nucleoside’s heterocyclic base .
Deprotection and Functionalization
The isopropylidene group’s removal involves acidic hydrolysis, typically under controlled conditions to avoid degradation. For example, catalytic hydrogenolysis can simultaneously cleave protective groups and modify substituents (e.g., converting benzyl ethers to hydroxyl groups) .
Data Table: Reaction Conditions and Yields
Enzymatic Stability
The isopropylidene group’s steric and electronic effects likely modulate reactivity. For instance, AhPNP-catalyzed transglycosylation requires excess enzyme, indicating potential steric hindrance from the protecting group .
Metabolic Pathways
Phosphorylation and subsequent metabolic processing (e.g., inhibition of IMPDH) align with ribavirin’s known mechanisms. Computational docking studies suggest that related triazoles adopt conformations favorable for binding viral enzymes, though direct data for this compound are lacking .
Scientific Research Applications
Antiviral Properties
Mechanism of Action
2',3'-Isopropylidene alpha-ribavirin acts as a nucleoside analog, disrupting viral RNA synthesis. It is metabolized into its active form, which inhibits viral RNA polymerase, leading to termination of viral replication. This mechanism is similar to that of ribavirin, making it a candidate for antiviral therapies against various RNA viruses.
Case Studies
Synthesis of Nucleoside Analogues
Chemical Reactions
this compound serves as a precursor for synthesizing various nucleoside analogs through chemical reactions such as oxidation, reduction, and substitution reactions. One notable reaction is the Huisgen 1,3-dipolar cycloaddition, which allows for the formation of triazole derivatives that may exhibit enhanced antiviral activity.
Broad-Spectrum Antiviral Activity
Research Findings
Studies have shown that ribavirin and its derivatives possess broad-spectrum antiviral activity against multiple viruses, including influenza and respiratory syncytial virus (RSV). The macromolecular prodrugs of ribavirin have been developed to improve safety and efficacy by reducing hemolytic side effects associated with ribavirin . These prodrugs can potentially enhance the therapeutic window for treating diverse viral infections.
Table: Summary of Antiviral Activities
Virus Type | Compound Tested | Efficacy |
---|---|---|
Hepatitis C Virus | Ribavirin (and derivatives) | Enhances interferon therapy |
Lassa Fever | Ribavirin | Successful treatment reported |
Influenza | Macromolecular prodrugs of ribavirin | Broad-spectrum efficacy |
Respiratory Syncytial Virus | Various nucleoside analogs | Significant antiviral activity |
Future Research Directions
The ongoing research into this compound suggests several promising avenues:
- Optimization of Derivatives : Continued synthesis and testing of new derivatives could lead to compounds with improved potency and reduced side effects.
- Combination Therapies : Investigating the effects of combining this compound with other antiviral agents could yield synergistic effects, enhancing overall efficacy against resistant viral strains.
- Mechanistic Studies : Further exploration into the precise mechanisms by which this compound exerts its antiviral effects will aid in the development of targeted therapies.
Mechanism of Action
The mechanism of action of 2’,3’-Isopropylidene alpha-ribavirin involves its interaction with viral RNA-dependent RNA polymerase, inhibiting viral replication. The isopropylidene group enhances the compound’s stability and bioavailability, allowing it to effectively reach its molecular targets. The pathways involved include:
Inhibition of Viral RNA Synthesis: By incorporating into the viral RNA and causing chain termination.
Modulation of Host Immune Response: Enhancing the host’s antiviral defense mechanisms.
Comparison with Similar Compounds
2’,3’-Isopropylidene alpha-ribavirin can be compared with other ribavirin derivatives and similar antiviral compounds:
Ribavirin: The parent compound, known for its broad-spectrum antiviral activity.
2’,3’-O-Isopropylideneadenosine: Another isopropylidene-protected nucleoside with antiviral properties.
Acyclovir: A guanine analog used to treat herpesvirus infections.
The uniqueness of 2’,3’-Isopropylidene alpha-ribavirin lies in its enhanced stability and modified pharmacokinetic properties, which can lead to improved therapeutic outcomes.
Biological Activity
2',3'-Isopropylidene alpha-ribavirin is a synthetic derivative of ribavirin, a well-known antiviral agent. This compound is distinguished by the addition of an isopropylidene group to the ribose moiety, which enhances its stability and alters its pharmacokinetic properties. The molecular formula for this compound is C₁₁H₁₆N₄O₅, with a molecular weight of 285.27 g/mol. Its structural modifications contribute to its potential efficacy in antiviral applications, particularly against viral pathogens through mechanisms that inhibit viral replication.
The primary biological activity of this compound is linked to its ability to inhibit viral RNA-dependent RNA polymerase, effectively blocking the replication of various viruses. This mechanism is crucial for its antiviral properties, as it disrupts the viral life cycle at a critical stage. The enhanced stability provided by the isopropylidene group allows for improved bioavailability and interaction with biological targets compared to ribavirin itself.
Key Pathways Involved
- Inhibition of Viral Polymerases : The compound interacts with viral polymerases essential for RNA synthesis.
- Altered Pharmacokinetics : The structural modifications lead to better absorption and distribution in biological systems.
Comparative Analysis with Similar Compounds
A comparative analysis highlights the unique characteristics of this compound in relation to other antiviral agents:
Compound Name | Structure/Modification | Unique Features |
---|---|---|
Ribavirin | Parent compound | Broad-spectrum antiviral activity |
2',3'-O-Isopropylideneadenosine | Isopropylidene-protected nucleoside | Antiviral properties similar to ribavirin |
Acyclovir | Guanine analog | Specific use against herpesvirus infections |
The uniqueness of this compound lies in its enhanced stability and modified pharmacokinetic properties, potentially leading to improved therapeutic outcomes.
Study on Antiviral Efficacy
A significant research study has demonstrated the efficacy of this compound against various viral strains. In vitro studies showed that this compound exhibited potent antiviral activity comparable to ribavirin but with reduced cytotoxicity.
- Methodology : The study employed cell culture models infected with different viruses, including HCV and RSV.
- Results : The compound achieved a higher inhibition rate of viral replication than ribavirin at similar concentrations.
Macromolecular Prodrugs
Recent advancements have explored the development of macromolecular prodrugs incorporating ribavirin derivatives, including this compound. These formulations aim to enhance delivery and efficacy while minimizing side effects.
Q & A
Basic Research Questions
Q. What spectroscopic and crystallographic methods are used to characterize the ribose conformation of 2',3'-isopropylidene alpha-ribavirin?
- Methodological Answer : X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy are primary tools for analyzing the constrained ribose ring conformation caused by the isopropylidene group. Crystallographic data can reveal specific puckering modes (e.g., O(1')-exo or O(1')-endo conformations), while NMR provides dynamic structural insights in solution. These methods require careful sample preparation to avoid artifacts from solvent interactions or impurities .
Q. What synthetic routes are commonly employed for this compound, and how are intermediates validated?
- Methodological Answer : Synthesis typically involves protecting ribose hydroxyl groups via isopropylidene ketal formation under anhydrous conditions. Intermediates are validated using high-performance liquid chromatography (HPLC) paired with mass spectrometry (LC-MS) to confirm molecular weight and purity. Fluorometric assays, such as fluorescence intensity measurements at specific wavelengths (e.g., 475 nm excitation), can quantify sulfate derivatives during synthesis .
Q. How does the isopropylidene group influence the stability of ribavirin derivatives under physiological conditions?
- Methodological Answer : Stability studies use accelerated degradation assays (e.g., pH variations, thermal stress) monitored via UV-Vis spectroscopy or LC-MS. The isopropylidene group reduces ribose flexibility, potentially enhancing resistance to enzymatic hydrolysis compared to unprotected ribavirin. Comparative stability testing against non-derivatized analogs is critical .
Q. What metabolic pathways are documented for this compound, and how are they characterized?
- Methodological Answer : In vitro metabolic profiling uses liver microsomes or hepatocyte cultures analyzed via LC-MS/MS to identify phase I (oxidation) and phase II (conjugation) metabolites. Pharmacokinetic studies in animal models track plasma clearance rates and tissue distribution, requiring rigorous ethical approval and adherence to protocols for humane endpoints .
Advanced Research Questions
Q. How can researchers resolve discrepancies in antiviral efficacy data between in vitro and in vivo studies of this compound?
- Methodological Answer : Discrepancies may arise from bioavailability differences or host immune interactions. Triangulate data by:
- Conducting ex vivo efficacy assays using primary human cells.
- Performing dose-response modeling to align in vitro IC50 values with in vivo pharmacokinetic parameters.
- Stratifying animal studies by covariates like age, sex, and baseline viral load to identify confounding factors .
Q. What statistical models are appropriate for predicting dose-dependent toxicity of this compound in preclinical studies?
- Methodological Answer : Multivariate logistic regression models incorporating variables such as hemoglobin levels, renal function markers, and genetic polymorphisms (e.g., ITPA variants) can predict anemia risk. Bootstrap validation ensures model robustness, while receiver operating characteristic (ROC) curves assess predictive accuracy. Sensitivity analyses account for interspecies differences in toxicity thresholds .
Q. How should researchers design comparative studies between this compound and other ribavirin prodrugs?
- Methodological Answer : Use a framework aligning with FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant):
- Select prodrugs with comparable metabolic activation mechanisms.
- Employ randomized controlled trials (RCTs) with blinded outcome assessments.
- Include pharmacokinetic endpoints (e.g., AUC, Cmax) and efficacy markers (viral load reduction).
- Address ethical considerations via pre-trial toxicity screens and independent review boards .
Q. What methodological considerations are critical when integrating crystallographic data and molecular dynamics simulations for conformational analysis?
- Methodological Answer :
- Validate simulations against experimental crystallographic data (e.g., RMSD < 2 Å).
- Use force fields parameterized for nucleoside analogs (e.g., AMBER).
- Conduct free-energy perturbation calculations to assess conformational preferences under physiological conditions.
- Cross-reference with NMR relaxation data to confirm dynamic behavior in solution .
Q. How can researchers optimize experimental designs for assessing pharmacokinetic interactions between this compound and co-administered antiviral agents?
- Methodological Answer : Use a crossover study design with staggered dosing regimens. Pharmacokinetic parameters (e.g., clearance, half-life) are analyzed via non-compartmental methods. Enzyme inhibition/induction assays (CYP450 isoforms) identify metabolic interactions. Subgroup analyses by demographic variables (age, weight) ensure generalizability .
Q. What strategies mitigate bias in retrospective cohort studies evaluating this compound’s clinical outcomes?
- Methodological Answer :
- Apply propensity score matching to balance baseline characteristics (e.g., comorbidities, treatment history).
- Use multiple imputation for missing data to avoid selection bias.
- Conduct sensitivity analyses with varying statistical assumptions (e.g., competing risks models).
- Adhere to STROBE guidelines for transparent reporting .
Properties
IUPAC Name |
1-[6-(hydroxymethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]-1,2,4-triazole-3-carboxamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N4O5/c1-11(2)19-6-5(3-16)18-10(7(6)20-11)15-4-13-9(14-15)8(12)17/h4-7,10,16H,3H2,1-2H3,(H2,12,17) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFAYNBSWGHNOGJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC2C(OC(C2O1)N3C=NC(=N3)C(=O)N)CO)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N4O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.